molecular formula C15H24ClNO B1426542 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219967-94-8

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426542
CAS No.: 1219967-94-8
M. Wt: 269.81 g/mol
InChI Key: JNJKBHWEHMGUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically involves several steps. One common method is the reaction of 3-methylbenzyl chloride with 2-(piperidin-1-yl)ethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.

Scientific Research Applications

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of biological systems and can act as a ligand in receptor binding studies.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can be compared with other piperidine derivatives such as:

  • 2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
  • 3-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique substitution pattern in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

3-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-4-2-5-15(10-13)12-17-9-7-14-6-3-8-16-11-14;/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJKBHWEHMGUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.